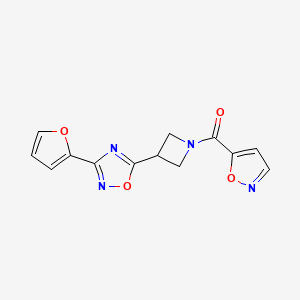

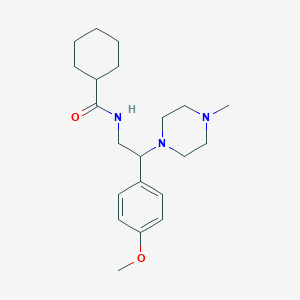

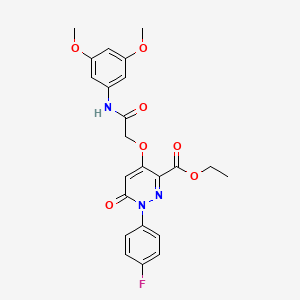

![molecular formula C19H13ClFN3O2S2 B2927744 3-chloro-4-fluoro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 2319923-47-0](/img/structure/B2927744.png)

3-chloro-4-fluoro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-chloro-4-fluoro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide” is a compound that contains a thiazole ring, which is an organic five-aromatic ring compound with a general formula of C3H3NS . Thiazoles are used to obtain free carbene particles and complexed with transition metals . They are considered significant in the chemical world of compounds, showing notable pharmacological actions .

Synthesis Analysis

The synthesis of thiazole-containing compounds involves several artificial paths and varied physico-chemical factors . Aryl thiazoles were prepared and evaluated for their anticancer actions . The (thiazol-2-yl)hydrazones were prepared and elucidated via elemental analytical . Thiophenylpyrazolyl-5-substituted-aryl-diazenylthiazoles were prepared from the reaction of 3-(2-Thienyl)-5-aryl-1-thiocarbamoyl-2-pyrazolines with hydrazonyol .

Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . The resonating structures of thiazole involve the d-orbitals of sulfur .

Chemical Reactions Analysis

Thiazoles have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . They show similar chemical and physical properties to pyridine and pyrimidine, although some of their derivatives behave similarly to the thiophene and furan .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazoles are influenced by their aromaticity . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .

科学的研究の応用

Synthesis and Biological Evaluation

Benzenesulfonamide derivatives have been synthesized and evaluated for various biological activities, including their role as inhibitors of human carbonic anhydrases, which are implicated in numerous physiological and pathological processes. For instance, pyrrolidinone-based chlorinated benzenesulfonamide derivatives showed promising binding affinity against cancer-related carbonic anhydrase IX, suggesting potential for development as cancer therapeutics (Balandis et al., 2020).

Antimicrobial and Anticancer Activities

Several studies have focused on the antimicrobial and anticancer properties of benzenesulfonamide derivatives. For example, novel benzenesulfonamides bearing 2,5-disubstituted-1,3,4-oxadiazole moieties were prepared and shown to exhibit antimicrobial and anti-HIV activity, indicating their potential as therapeutic agents against infectious diseases and HIV (Iqbal et al., 2006).

Antidiabetic and Anticonvulsant Effects

The search for novel therapeutic agents has extended to the synthesis of fluoropyrazolesulfonylurea and thiourea derivatives, revealing significant antidiabetic activity in preliminary screenings. These findings underscore the compound's potential as leads for future antidiabetic drug development (Faidallah et al., 2016). Additionally, derivatives incorporating a sulfonamide moiety have been explored for their anticonvulsant activities, with some compounds offering protection against induced convulsions, highlighting their potential in epilepsy treatment (Farag et al., 2012).

Photodynamic Therapy and Imaging Applications

Benzenesulfonamide derivatives have also found applications in photodynamic therapy for cancer treatment and imaging. The synthesis of zinc phthalocyanine substituted with new benzenesulfonamide derivative groups demonstrated high singlet oxygen quantum yield, making it a potent candidate for photodynamic therapy (Pişkin et al., 2020). Furthermore, substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines have been synthesized for the study of peripheral benzodiazepine receptors using positron emission tomography, contributing to the understanding of neurodegenerative disorders (Fookes et al., 2008).

作用機序

Compounds containing a thiazole ring behave unpredictably when entering physiological systems and reset the system differently . These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems . N-heterocyclic compounds showed potent PI3K inhibitory activity .

将来の方向性

Thiazoles are considered a promising strategy in cancer immunotherapy as they are able to boost the immune response and to work in synergy with other immunotherapeutic agents . Medicinal chemists have been focusing their efforts on thiazole-bearing compounds in order to develop novel therapeutic agents for a variety of pathological conditions . The current research highlights a wide sight on the preparation and biological actions of materials having thiazole moiety .

特性

IUPAC Name |

3-chloro-4-fluoro-N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClFN3O2S2/c1-11-9-12(18-23-17-3-2-8-22-19(17)27-18)4-7-16(11)24-28(25,26)13-5-6-15(21)14(20)10-13/h2-10,24H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCTFUXLLEGJAKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C4=CC(=C(C=C4)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClFN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

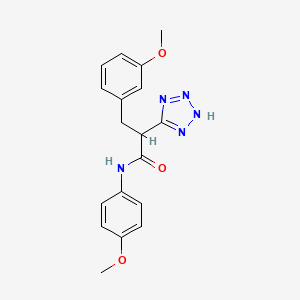

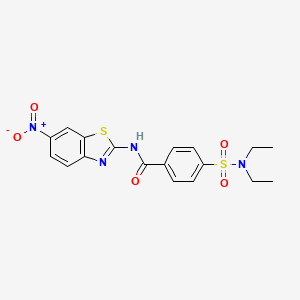

![2-chloro-N-{[(2-ethylphenyl)carbamoyl]methyl}-N-methylpropanamide](/img/structure/B2927662.png)

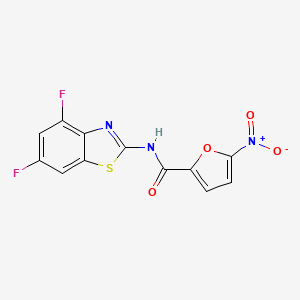

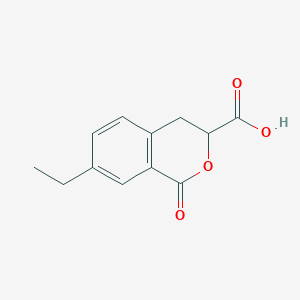

![5,8-Dioxaspiro[3.5]nonane-9-carboxylic acid](/img/structure/B2927664.png)

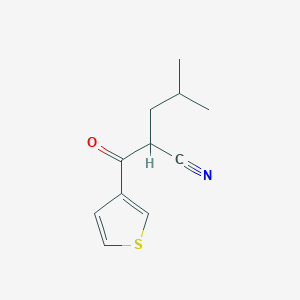

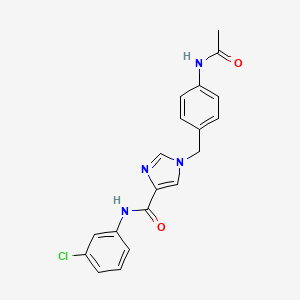

![2-[(6-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2927674.png)

![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide](/img/structure/B2927675.png)

![2-chloro-6-methyl-N-[1-(1H-1,2,3,4-tetrazol-5-yl)butyl]pyridine-4-carboxamide](/img/structure/B2927681.png)